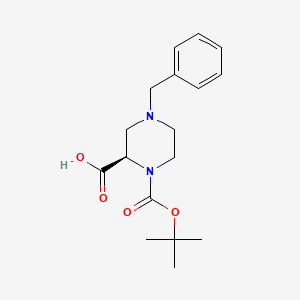![molecular formula C16H13N3O4 B566799 Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 1253791-09-1](/img/structure/B566799.png)
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C19H19N3O4 .
Synthesis Analysis
While specific synthesis details for this compound are not available in the search results, similar compounds are often synthesized through a series of chemical reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various laboratory techniques. These properties include the compound’s melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . Researchers have synthesized a series of novel triazole-pyrimidine-based compounds and evaluated their neuroprotective and anti-neuroinflammatory activities . The results revealed promising properties, with several compounds showing significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, some compounds exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
2. Antiviral, Anticancer, Antioxidant, and Antimicrobial Activities Pyrimidine and its derivatives, including the compound , have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This makes them a valuable area of study for the development of new therapeutic agents.
Synthesis of Novel Compounds
This compound can be used as an intermediate in the synthesis of novel compounds . For example, it has been used in the synthesis of novel triazole-pyrimidine hybrids .
Pharmacological Evaluation
The compound has been used in pharmacological evaluations . For example, it has been used in cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking .
5. Inhibition of ER Stress and Apoptosis The compound has been found to inhibit ER stress and apoptosis . This could potentially make it useful in the treatment of diseases where these processes are involved.
6. Inhibition of the NF-kB Inflammatory Pathway The compound has been found to inhibit the NF-kB inflammatory pathway . This could potentially make it useful in the treatment of inflammatory diseases.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It’s suggested that similar compounds can interact favorably with active residues of atf4 and nf-kb proteins . This interaction could potentially lead to changes in the function of these proteins, affecting cellular processes.
Biochemical Pathways
The compound may affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways could lead to downstream effects such as reduced inflammation and apoptosis .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties in studies . It has been observed to
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-hydroxy-7-oxo-2-phenyl-8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(22)11-12(20)10-8-17-13(9-6-4-3-5-7-9)18-14(10)19-15(11)21/h3-8H,2H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXRYRBBSMBEAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2NC1=O)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)
![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)
![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)
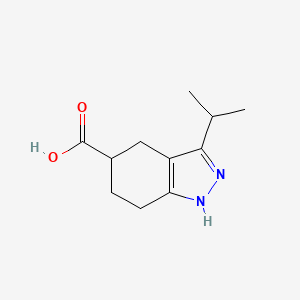
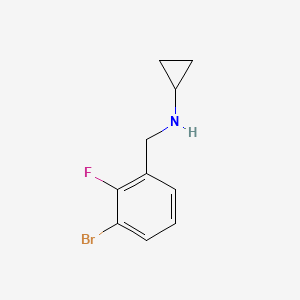
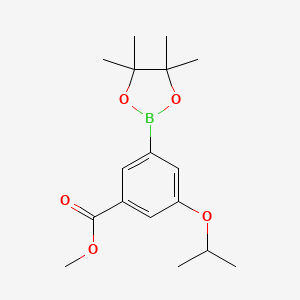
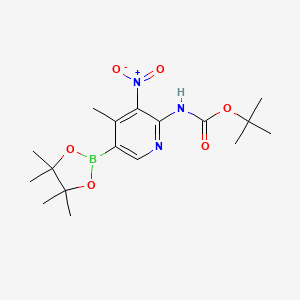
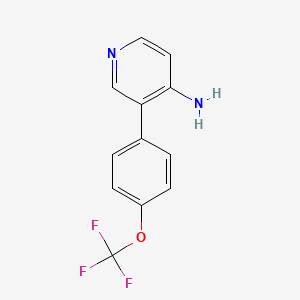
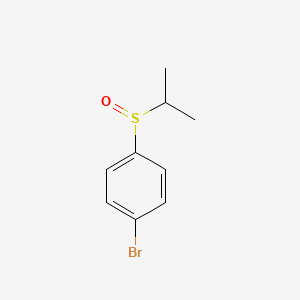
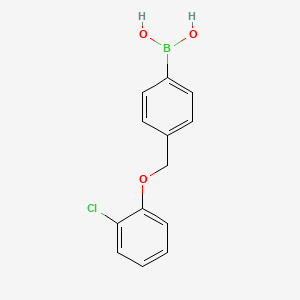
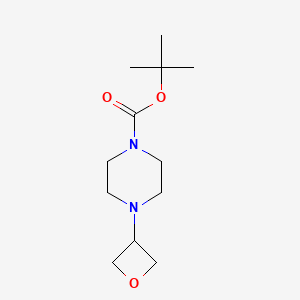
![(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B566736.png)
